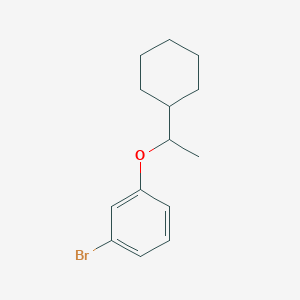
2'-Deoxy-5-hydroxyuridine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-hydroxyuridine triphosphate is a cytotoxic and chemotherapeutic agent that interferes with DNA replication. It is an oxidized form of the natural pyrimidine base thymine. This compound blocks DNA synthesis by preventing the incorporation of uracil into the newly synthesized strand, causing strand breaks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-hydroxyuridine triphosphate involves the oxidation of 2’-deoxyuridine. The reaction typically requires specific oxidizing agents and controlled conditions to ensure the selective oxidation of the 5-position on the uridine ring .
Industrial Production Methods
Industrial production methods for 2’-Deoxy-5-hydroxyuridine triphosphate are not widely documented.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-hydroxyuridine triphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert it back to its deoxyuridine form.
Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized derivatives of the compound.
Reduction: 2’-Deoxyuridine.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
2’-Deoxy-5-hydroxyuridine triphosphate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential as a chemotherapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-hydroxyuridine triphosphate involves its incorporation into DNA during replication. The compound prevents the incorporation of uracil into the newly synthesized strand, leading to strand breaks and inhibition of DNA synthesis. This action makes it effective as a chemotherapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: A precursor to 2’-Deoxy-5-hydroxyuridine triphosphate.
5-Hydroxyuridine: Another oxidized form of uridine.
Thymidine: A natural pyrimidine nucleoside similar in structure.
Uniqueness
2’-Deoxy-5-hydroxyuridine triphosphate is unique due to its specific oxidation at the 5-position, which imparts distinct chemical and biological properties. Its ability to interfere with DNA replication makes it particularly valuable in research and potential therapeutic applications .
Properties
Molecular Formula |
C9H15N2O15P3 |
|---|---|
Molecular Weight |
484.14 g/mol |
IUPAC Name |
[3-hydroxy-5-(5-hydroxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3/c12-4-1-7(11-2-5(13)8(14)10-9(11)15)24-6(4)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,4,6-7,12-13H,1,3H2,(H,19,20)(H,21,22)(H,10,14,15)(H2,16,17,18) |
InChI Key |
RLYLTZXYBNQTOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B12068411.png)
![Disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate](/img/structure/B12068422.png)
![1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12068434.png)
![6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine](/img/structure/B12068435.png)

![3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12068474.png)


![[2-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B12068491.png)





